2-(4-Methoxyphenyl)piperazine
Overview
Description
2-(4-Methoxyphenyl)piperazine is a chemical compound that belongs to the piperazine family. It is characterized by a piperazine ring substituted with a 4-methoxyphenyl group. This compound has garnered attention due to its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals and research chemicals.
Mechanism of Action
Target of Action
2-(4-Methoxyphenyl)piperazine, also known as para-Methoxyphenylpiperazine (MeOPP), primarily targets the monoamine neurotransmitters . It has been found to inhibit the reuptake and induce the release of these neurotransmitters . This mechanism of action is shared with drugs of abuse such as amphetamines .
Mode of Action
The compound interacts with its targets by inhibiting the reuptake and inducing the release of the monoamine neurotransmitters . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling . MeOPP has also been demonstrated to act as a nonselective serotonin receptor agonist .
Biochemical Pathways
The affected biochemical pathways primarily involve the signaling of monoamine neurotransmitters. By inhibiting the reuptake and inducing the release of these neurotransmitters, MeOPP can enhance their signaling and influence various physiological processes regulated by these neurotransmitters .
Pharmacokinetics
The pharmacokinetics of MeOPP involve hepatic metabolism and renal excretion . These processes play a crucial role in determining the bioavailability of the compound.
Result of Action
The molecular and cellular effects of MeOPP’s action primarily involve enhanced signaling of monoamine neurotransmitters. This can result in various physiological effects, depending on the specific neurotransmitters involved and the physiological processes they regulate .
Action Environment
The action, efficacy, and stability of MeOPP can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, the presence of other substances can influence the compound’s action and efficacy. For example, MeOPP is often mixed with stimulant piperazine derivatives such as benzylpiperazine (BZP) for a combined effect .
Biochemical Analysis
Biochemical Properties
2-(4-Methoxyphenyl)piperazine has been found to interact with acetylcholinesterase (AChE), an important enzyme in acetylcholine hydrolysis . The inhibition of AChE by this compound can lead to increased acetylcholine levels, which is significant in the context of neurodegenerative diseases like Alzheimer’s .
Cellular Effects
The effects of this compound on cells are primarily related to its interaction with AChE. By inhibiting AChE, this compound can influence cell function by modulating cholinergic transmission . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to AChE and inhibiting its activity . This leads to an increase in acetylcholine levels, which can influence gene expression and other cellular processes .
Metabolic Pathways
It is known to interact with AChE, but the specific enzymes or cofactors it interacts with in metabolic pathways are not clearly defined .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)piperazine typically involves the reaction of 4-methoxyaniline with piperazine. One common method includes the nucleophilic substitution reaction where 4-methoxyaniline is reacted with piperazine in the presence of a suitable base, such as potassium carbonate, under reflux conditions . Another approach involves the reductive amination of 4-methoxybenzaldehyde with piperazine using a reducing agent like sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include N-alkylated and N-acylated derivatives, which are often explored for their potential pharmacological activities .
Scientific Research Applications
2-(4-Methoxyphenyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in receptor binding studies.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyphenyl)piperazine
- 1-(4-Fluorophenyl)piperazine
- 1-(4-Methylphenyl)piperazine
Uniqueness
2-(4-Methoxyphenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to its analogs, it is often preferred in research for its balanced profile of efficacy and safety .
Properties
IUPAC Name |
2-(4-methoxyphenyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-10-4-2-9(3-5-10)11-8-12-6-7-13-11/h2-5,11-13H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKLSJITWMAFRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CNCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378063 | |
Record name | 2-(4-methoxyphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91517-26-9, 137684-21-0 | |
Record name | 2-(4-methoxyphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 137684-21-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.